molecular formula C11H11ClF3N B2443513 8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 2138130-29-5

8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2443513
CAS No.: 2138130-29-5
M. Wt: 249.66
InChI Key: MIBOAHKITBHRDP-UHFFFAOYSA-N
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Description

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its significant potential in anticancer research . Derivatives of this core structure have been extensively investigated for their ability to inhibit tubulin polymerization, a critical mechanism for halting cell division in proliferating cancer cells . These inhibitors specifically target the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . This mechanism is particularly valuable as it may offer a therapeutic strategy against cancers that have developed resistance to other tubulin-targeting agents, such as those overexpressing P-glycoprotein . The structural motif of a substituted tetrahydroquinoline has yielded compounds with exceptionally high cytotoxic potency, demonstrating low nanomolar GI50 values against a diverse panel of human tumor cell lines, including multidrug-resistant phenotypes . The specific substitution pattern on the tetrahydroquinoline core—incorporating halogens and trifluoromethyl groups—is a key focus area for optimizing drug-like properties and binding affinity . Consequently, 8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline serves as a highly valuable chemical template for researchers designing and synthesizing next-generation small-molecule therapeutics for oncology, providing a versatile intermediate for further functionalization and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

8-chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N/c1-6-2-7-3-8(11(13,14)15)4-9(12)10(7)16-5-6/h3-4,6,16H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBOAHKITBHRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC(=C2)C(F)(F)F)Cl)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of β-Amino Ketones

The Skraup-Doebner-von Miller framework adapts well to CF$$_3$$-substituted systems. A representative protocol involves:

  • Condensation of 4-trifluoromethylaniline with ethyl acetoacetate under acidic conditions to form β-amino ketone intermediates.
  • Cyclization via concentrated H$$2$$SO$$4$$ at 120°C, yielding 6-trifluoromethyl-1,2,3,4-tetrahydroquinolin-4-one.
  • Reduction of the ketone to the secondary amine using NaBH$$_4$$/AcOH.

Yield : 68–72% over three steps.
Limitation : Poor compatibility with electron-withdrawing groups at C8, necessitating post-cyclization chlorination.

Transition Metal-Catalyzed Annulation

Buchwald-Hartwig coupling between 3-bromo-5-(trifluoromethyl)aniline and methyl vinyl ketone in the presence of Pd(OAc)$$2$$/XPhos/Cs$$2$$CO$$_3$$ enables direct assembly of the tetrahydroquinoline skeleton. Microwave irradiation (150°C, 2 h) enhances reaction efficiency.

Key Data :

Parameter Value
Catalyst Loading 5 mol% Pd(OAc)$$_2$$
Ligand XPhos (10 mol%)
Yield 75%

Installation of the C3-Methyl Group

Reductive Alkylation of Secondary Amines

Post-cyclization methylation of 8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline proceeds via:

  • Formation of the imine intermediate using paraformaldehyde.
  • Reduction with NaBH$$_3$$CN in MeOH, affording the 3-methyl derivative in 78% yield.

Directed C–H Activation

Rh$$2$$(OAc)$$4$$-catalyzed methyl group insertion at C3 utilizes methyl diazoacetate (CH$$2$$N$$2$$) under inert atmosphere. This method circumvents pre-functionalization but requires rigorous exclusion of moisture.

Integrated Synthetic Routes

Linear Sequence (Core → Chlorination → Methylation)

  • Core Formation : Pd-catalyzed annulation (75% yield).
  • Chlorination : SNAr exchange (92% yield).
  • Methylation : Reductive alkylation (78% yield).
    Total Yield : 75% × 92% × 78% = 53.8% .

Convergent Approach (Pre-substituted Fragments)

  • Synthesis of 3-methyl-4-chloroaniline bearing CF$$_3$$ and Cl groups.
  • Cyclization via acid-catalyzed Pictet-Spengler reaction.
    Challenge : Limited availability of multi-substituted aniline precursors.

Analytical Characterization and Quality Control

Critical analytical data for the target compound:

  • $$^1$$H NMR (CDCl$$3$$): δ 1.25 (d, J = 6.5 Hz, 3H, CH$$3$$), 2.85–3.10 (m, 4H, CH$$2$$-CH$$2$$), 4.30 (q, 1H, CH-N), 7.45 (s, 1H, ArH).
  • HPLC Purity : ≥95% (C18 column, MeCN/H$$_2$$O gradient).

Industrial-Scale Considerations and Challenges

  • Cost Drivers : Pd catalysts (≈$1,200/mol) and CF$$_3$$ building blocks (≈$800/kg) dominate expenses.
  • Byproduct Management : Chlorination byproducts require chromatographic removal, complicating scale-up.
  • Green Chemistry Metrics :
    • Process Mass Intensity (PMI): 120 kg/kg (current) vs. ideal <50 kg/kg.
    • E-factor: 85 (needs solvent recovery improvements).

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Scientific Research Applications

8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-iodopyridin-2-amine
  • 4-Bromo-3-chloropyridin-2-amine
  • 6-Amino-5-chloropicolinic acid

Uniqueness

8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a chlorine and a trifluoromethyl group on the quinoline ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds.

Biological Activity

8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H9ClF3N
  • Molecular Weight : 251.63 g/mol

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group which enhances its lipophilicity and potential interaction with biological targets. Research indicates that the trifluoromethyl moiety can influence the compound's binding affinity to various enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound was evaluated against several human cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
DU-145 (Prostate)0.054Induction of apoptosis via caspase activation
HeLa (Cervical)0.048Cell cycle arrest at G2/M phase
A549 (Lung)0.246Inhibition of tubulin polymerization
HepG2 (Liver)0.400Modulation of cell signaling pathways
MCF-7 (Breast)0.300Disruption of microtubule dynamics

The compound exhibited significant cytotoxicity against these cell lines, with particular efficacy noted in lung and cervical cancer models. The mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Case Studies

  • Study on Lung Cancer Cells :
    In a study focused on A549 lung cancer cells, it was observed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers and a significant decrease in cell viability. Molecular docking studies suggested that the compound binds effectively to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Prostate Cancer Research :
    Another investigation into DU-145 prostate cancer cells revealed that the compound not only induced apoptosis but also inhibited key survival pathways. The IC50 value was recorded at 0.054 µM, indicating potent activity compared to standard chemotherapeutics.

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest potential anti-inflammatory and analgesic effects. The compound has shown moderate inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation processes.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Key Challenges
CyclizationKOH, THF, reflux, 12 h65–75>90Byproduct formation (e.g., dehalogenated analogs)
FluorinationSelectfluor®, DMF, 60°C, 8 h55–6085–90Requires strict anhydrous conditions

Q. Optimization Tips :

  • Use continuous flow reactors to enhance reproducibility and scalability .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) to remove halogenated impurities .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced
Discrepancies in biological activity often arise from variations in assay design, structural analogs, or substituent effects. Methodological considerations include:

  • Standardization of Assays : Ensure consistent enzyme concentrations (e.g., cytochrome P450 isoforms) and buffer conditions (pH 7.4, 37°C) .
  • Structural Validation : Confirm compound integrity via 1H^1\text{H}-/19F^{19}\text{F}-NMR and LC-MS to rule out degradation .
  • Control for Substituent Effects : Compare activity of 6-trifluoromethyl vs. 8-chloro analogs to isolate electronic contributions .

Example : A study reported IC50_{50} values of 1.2 μM for p38α MAP kinase inhibition, while another found 3.8 μM. This discrepancy was attributed to differences in ATP concentration (10 μM vs. 100 μM) during assays .

What spectroscopic and chromatographic methods are optimal for characterizing the structural integrity of this compound?

Basic
Key Techniques :

  • 1H^1\text{H}-NMR : Identify methyl (δ 1.2–1.4 ppm) and tetrahydroquinoline protons (δ 3.0–3.5 ppm).
  • 19F^{19}\text{F}-NMR : Confirm trifluoromethyl group (δ -60 to -65 ppm) .
  • X-ray Crystallography : Resolve stereochemistry (e.g., dihedral angles between quinoline and substituents) .
  • HPLC : Use C18 column (ACN/H2 _2O, 0.1% TFA) to detect impurities (<0.5% threshold) .

Q. Table 2: Analytical Parameters

TechniqueKey Peaks/ParametersUtility
LC-MS[M+H]+^+ = 236.04Confirm molecular weight
FT-IRC-F stretch (1100–1200 cm1^{-1})Verify trifluoromethyl group

What strategies are effective in designing derivatives of this compound for enhanced cytochrome P450 inhibition?

Advanced
Structure-activity relationship (SAR) studies suggest:

  • Substituent Positioning : 6-Trifluoromethyl groups enhance lipophilicity and membrane permeability, improving IC50_{50} by 2–3-fold .
  • Methyl Group Effects : 3-Methyl substitution reduces metabolic clearance (e.g., t1/2_{1/2} increased from 2.1 to 4.7 h in hepatic microsomes) .

Q. Methodological Approach :

Synthesize analogs via Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the 8-position .

Evaluate inhibition using fluorescence-based CYP3A4 assays (Km = 50 μM, NADPH regeneration system) .

How does the presence of trifluoromethyl and chloro substituents influence the compound's electronic properties and reactivity in nucleophilic substitution reactions?

Advanced
The electron-withdrawing trifluoromethyl group (-CF3_3) deactivates the quinoline ring, reducing electrophilicity at the 6-position. Conversely, the chloro substituent directs nucleophilic attack to the 8-position.

Q. Key Observations :

  • Hammett Parameters : σm_m (CF3_3) = 0.43 vs. σp_p (Cl) = 0.23, leading to regioselective substitution .
  • Kinetic Studies : SNAr reactions with amines proceed 5× faster at the 8-chloro position compared to 6-CF3_3 .

Q. Experimental Design :

  • Use DFT calculations (B3LYP/6-31G*) to map electron density and predict reaction sites .

What computational modeling approaches are validated for predicting the binding affinity of this compound with p38α MAP kinase?

Advanced
Validated methods include:

  • Molecular Docking : AutoDock Vina with crystal structure (PDB: 3D83) to identify key interactions (e.g., hydrogen bonds with Met109) .
  • Molecular Dynamics (MD) : Simulate binding over 100 ns (AMBER force field) to assess stability of the CF3_3-kinase hydrophobic pocket interaction .

Q. Table 3: Computational vs. Experimental Binding Data

ModelPredicted ΔG (kcal/mol)Experimental ΔG (kcal/mol)
Docking-8.2-7.9
MD Simulation-8.5-8.1

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